molecular formula C9H12N4O2 B13092949 3-Pyridazinecarboxamide, 6-(4-morpholinyl)-

3-Pyridazinecarboxamide, 6-(4-morpholinyl)-

Cat. No.: B13092949
M. Wt: 208.22 g/mol
InChI Key: YIDYEBGLQBJLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridazinecarboxamide, 6-(4-morpholinyl)- is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a carboxamide group and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Pyridazinecarboxamide, 6-(4-morpholinyl)- involves several steps. One common method includes the reaction of 3-chloropyridazine with morpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Pyridazinecarboxamide, 6-(4-morpholinyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Pyridazinecarboxamide, 6-(4-morpholinyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Pyridazinecarboxamide, 6-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Pyridazinecarboxamide, 6-(4-morpholinyl)- can be compared with other similar compounds, such as:

  • 6-Chloro-N-[2-(4-morpholinyl)ethyl]-3-pyridazinecarboxamide
  • 3-Pyridazinecarboxamide, 6-(4-morpholinyl)-3D

These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of 3-Pyridazinecarboxamide, 6-(4-morpholinyl)- lies in its specific substitution pattern and the presence of the morpholine ring, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

6-morpholin-4-ylpyridazine-3-carboxamide

InChI

InChI=1S/C9H12N4O2/c10-9(14)7-1-2-8(12-11-7)13-3-5-15-6-4-13/h1-2H,3-6H2,(H2,10,14)

InChI Key

YIDYEBGLQBJLPQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.